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Compound of Interest

Compound Name: 4-tert-Butylphthalic anhydride

Cat. No.: B1266167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-tert-butylphthalic anhydride
and its primary derivatives, 4-tert-butylphthalic acid and N-tert-butylphthalimide. The objective

is to offer a comprehensive analysis of their structural features through Fourier-Transform

Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass

Spectrometry (MS). This information is crucial for substance identification, purity assessment,

and understanding the chemical transformations of these compounds in various research and

development applications, including materials science and medicinal chemistry.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-tert-butylphthalic
anhydride, 4-tert-butylphthalic acid, and N-tert-butylphthalimide.

Table 1: FT-IR Spectroscopic Data (Characteristic Peaks)
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Compound Functional Group Wavenumber (cm⁻¹)

4-tert-Butylphthalic Anhydride
Anhydride C=O (symmetric

stretch)
~1850

Anhydride C=O (asymmetric

stretch)
~1770

Aromatic C-H ~3100-3000

Aliphatic C-H ~2960-2850

C-O-C stretch ~1250

4-tert-Butylphthalic Acid Carboxylic Acid O-H ~3300-2500 (broad)

Carboxylic Acid C=O ~1700

Aromatic C-H ~3100-3000

Aliphatic C-H ~2960-2850

C-O stretch ~1300

N-tert-Butylphthalimide Imide C=O (symmetric stretch) ~1770

Imide C=O (asymmetric

stretch)
~1710

Aromatic C-H ~3100-3000

Aliphatic C-H ~2960-2850

C-N stretch ~1350

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in CDCl₃)
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Compound Protons Chemical Shift (δ, ppm)

4-tert-Butylphthalic Anhydride Aromatic H ~7.8-8.1

tert-Butyl H ~1.35

4-tert-Butylphthalic Acid Carboxylic Acid H ~10-12 (broad)

Aromatic H ~7.7-8.0

tert-Butyl H ~1.3

N-tert-Butylphthalimide Aromatic H ~7.7-7.9

tert-Butyl H ~1.6

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in CDCl₃)
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Compound Carbon Chemical Shift (δ, ppm)

4-tert-Butylphthalic Anhydride Anhydride C=O ~162

Aromatic C (quaternary) ~158, 133, 128

Aromatic C-H ~135, 124

tert-Butyl C (quaternary) ~35

tert-Butyl CH₃ ~31

4-tert-Butylphthalic Acid Carboxylic Acid C=O ~170

Aromatic C (quaternary) ~155, 134, 131

Aromatic C-H ~132, 129

tert-Butyl C (quaternary) ~35

tert-Butyl CH₃ ~31

N-tert-Butylphthalimide Imide C=O ~168

Aromatic C (quaternary) ~132, 134

Aromatic C-H ~123, 134

tert-Butyl C (quaternary) ~56

tert-Butyl CH₃ ~28

Table 4: Mass Spectrometry Data (Key Fragments)

Compound Molecular Ion (M⁺) m/z Key Fragment Ions (m/z)

4-tert-Butylphthalic Anhydride 204 189 (M-CH₃)⁺, 147 (M-C₄H₉)⁺

4-tert-Butylphthalic Acid 222
205 (M-OH)⁺, 177 (M-

COOH)⁺, 161

N-tert-Butylphthalimide 203
188 (M-CH₃)⁺, 148 (M-C₄H₉)⁺,

130[1]
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the solid samples based on their

characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle. KBr is used as it is transparent in the IR region.

Pellet Formation: The mixture is then transferred to a pellet die and compressed under high

pressure using a hydraulic press to form a thin, transparent pellet.

Background Spectrum: A background spectrum of a blank KBr pellet is recorded to account

for any atmospheric and instrumental variations.

Sample Analysis: The sample pellet is placed in the sample holder of the FT-IR

spectrometer.

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecules.

Methodology (¹H and ¹³C NMR):

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS)

is added as an internal standard (0 ppm).

Instrumentation: The spectra are acquired on a high-resolution NMR spectrometer (e.g., 300

or 500 MHz).
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¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to

obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to

simplify the spectrum to single lines for each unique carbon atom. A larger number of scans

is usually required due to the low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the

TMS signal.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Methodology (Electron Ionization - EI):

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized in a high vacuum environment.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a radical cation

(molecular ion, M⁺).

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into

smaller, charged ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions versus their m/z ratio.

Visualizations
Synthesis Workflow for Quinophthalone Dyes
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The following diagram illustrates a generalized experimental workflow for the synthesis of

quinophthalone dyes, a known application of 4-tert-butylphthalic anhydride.
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Caption: Synthesis of Quinophthalone Dyes Workflow.

Logical Relationship of Derivatives
This diagram shows the chemical relationship between 4-tert-butylphthalic anhydride and its

derivatives.
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Caption: Chemical Interconversion of Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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